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Introduction

This document provides a detailed overview of the characterization of Antibody-Drug
Conjugates (ADCs) utilizing the XMT-1519 antibody, also known as Calotatug. The primary
focus is on the characterization of XMT-1522, an ADC that comprises the XMT-1519 antibody
conjugated to an auristatin-based payload, AF-HPA, via Mersana Therapeutics' proprietary
Dolaflexin platform. This platform employs a biodegradable, hydrophilic polymer to achieve a
high drug-to-antibody ratio (DAR) of approximately 12-15.[1][2] The information presented here
is intended to guide researchers in the preclinical evaluation of similar ADCSs.

The XMT-1519 antibody is a human IgG1 monoclonal antibody that targets a unique epitope on
the human epidermal growth factor receptor 2 (HER?2).[3][4] This distinct binding site allows for
potential combination therapies with other HER2-targeting agents like trastuzumab and
pertuzumab.[5] The cytotoxic payload, auristatin F-hydroxypropylamide (AF-HPA), is a potent
microtubule inhibitor. Upon internalization of the ADC by HER2-expressing tumor cells, the
payload is released, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

[4]

Data Presentation
In Vitro Cytotoxicity Data
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The in vitro potency of an ADC constructed with the XMT-1519 antibody (XMT-1522) has been
evaluated across a panel of HER2-positive breast and gastric cancer cell lines. The half-
maximal inhibitory concentration (IC50) was determined using a cell viability assay.

. HER2 IC50 of XMT- IC50 of T-DM1
Cell Line Cancer Type .
Expression 1522 (ug/mL) (ng/mL)
N-87 Gastric High 0.010 >0.1
OE-19 Gastric High 0.008 0.02
Not specified, but
13-fold greater N
JIMT-1 Breast Moderate o Not specified
growth inhibition
than T-DM1
RN-87 (T-DM1 _ _ _
] Gastric High 0.011 Not achieved
Resistant)
ROE-19 (T-DM1 _ _ .
] Gastric High 0.011 Not achieved
Resistant)
SNU-216 (T-DM1 _ , 3 .
Gastric High Not specified Not achieved

Resistant)

Data compiled from a study comparing XMT-1522 and T-DM1.[6]

In Vivo Efficacy Data

The anti-tumor activity of an ADC constructed with the XMT-1519 antibody (XMT-1522) has
been demonstrated in various xenograft models.
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Treatment and

Xenograft Model Cancer Type Outcome
Dose
All tumors responded,
) XMT-1522 (1 mg/kg or
RN-87 Gastric and all but one
3 mg/kg) )
disappeared.[6]
All tumors responded,
XMT-1522 (1 mg/kg or
JIMT-1 Breast and all but one
3 mg/kg) )
disappeared.[6]
) XMT-1522 (1 mg/kg, Complete tumor
NCI-N87 Gastric ] ]
single dose) regressions.[7]
XMT-1522 (1 mg/kg, Complete tumor
JIMT-1 Breast . )
single dose) regressions.[7]
) XMT-1522 (0.67 Complete tumor
SNU5 Gastric ) ]
mg/kg, single dose) regressions.[7]
Patient-Derived Complete tumor
XMT-1522 (1 mg/kg or o
Xenograft (HER2 low-  Breast regression in 3 out of

expressing)

3 mg/kg)

5 models.[5]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action for an ADC constructed

with the XMT-1519 antibody.
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Mechanism of Action of XMT-1519 Conjugate-1 ADC
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Workflow for DAR Determination by HIC-HPLC

ADC Sample Preparation

Gradient Elution
(Decreasing Salt Concentration)

:

UV Detection (280 nm)T

:

Chromatogram Generation

:

Data Analysis
(Peak Integration and DAR Calculation)
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Workflow for In Vitro Cytotoxicity Assay (MTT)

Seed Cells in 96-well Plate

'

Treat with Serial Dilutions of ADC

'

Incubate for 72-96 hours

'

Add MTT Reagent

i

Incubate for Formazan Crystal Formation

'

Solubilize Formazan Crystals

Read Absorbance at 570 nm

Calculate IC50
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Workflow for In Vivo Efficacy Study

Subcutaneous Implantation of
Tumor Cells in Mice

:

Allow Tumors to Reach
~150-200 mm3

:

Randomize Mice into
Treatment Groups

Administer ADC, Vehicle Control,

and Other Controls (e.g., i.v.)

Monitor Tumor Volume and
Body Weight Regularly

:

Continue until Endpoint
(e.g., tumor size limit)

Analyze Tumor Growth Inhibition

and Survival
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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